tert-Butyl (2-iodoethyl)(methyl)carbamate
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Overview
Description
tert-Butyl N-(2-iodoethyl)-N-methylcarbamate: is an organic compound with the molecular formula C7H14INO2 . It is a derivative of carbamic acid and contains an iodine atom, making it a valuable intermediate in organic synthesis. This compound is known for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-iodoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-(2-iodoethyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-iodoethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of new carbamates, thiocarbamates, or amines.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-iodoethyl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of chiral organoselenium and organotellurium compounds .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It is also employed in the synthesis of biologically active molecules .
Industry: In the industrial sector, tert-butyl N-(2-iodoethyl)-N-methylcarbamate is used in the production of materials for sensing applications and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-iodoethyl)-N-methylcarbamate involves its ability to undergo substitution, oxidation, and reduction reactions. The iodine atom and carbamate group are key functional groups that participate in these reactions, allowing the compound to modify other molecules and introduce new functional groups .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound without the iodine atom.
N-(2-iodoethyl)carbamate: Similar structure but lacks the tert-butyl group.
N-methylcarbamate: A basic carbamate structure without the tert-butyl or iodine groups.
Uniqueness: tert-Butyl N-(2-iodoethyl)-N-methylcarbamate is unique due to the presence of both the tert-butyl group and the iodine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
Molecular Formula |
C8H16INO2 |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
tert-butyl N-(2-iodoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 |
InChI Key |
VZNODZSGUYBVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCI |
Origin of Product |
United States |
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